9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS No.: 2549021-52-3
Cat. No.: VC11872590
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549021-52-3 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
| Standard InChI | InChI=1S/C13H14N2O4/c16-11-13(15-12(17)14-11)8-18-7-10(13)19-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16,17) |
| Standard InChI Key | DCGZRRANTBUTKS-UHFFFAOYSA-N |
| SMILES | C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
| Canonical SMILES | C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a spirocyclic core connecting a 1,3-diazaspiro[4.4]nonane system with a benzyloxy-substituted oxolane ring. Key structural attributes include:
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Spiro junction: A central carbon atom shared between a six-membered diazadione ring and a five-membered oxolane ring.
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Functional groups: Two diketone moieties () at positions 2 and 4, a benzyloxy group () at position 9, and an oxygen atom in the oxolane ring.
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Stereochemistry: The spiro configuration imposes conformational rigidity, potentially enhancing binding specificity in biological systems .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
| Molecular Formula | |
| Molecular Weight | 262.26 g/mol |
| CAS Registry Number | 2549021-52-3 |
| SMILES | C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
| InChI Key | DCGZRRANTBUTKS-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions, often leveraging strategies developed for analogous spirohydantoins . Key steps include:
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Ring-forming reactions: Cyclocondensation of appropriately substituted precursors to establish the spiro framework.
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Benzyloxy introduction: Etherification via nucleophilic substitution or Mitsunobu reactions to install the benzyloxy group.
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Protection/deprotection: Use of temporary protecting groups (e.g., benzyl, p-methoxybenzyl) to ensure regioselective functionalization .
A representative pathway involves:
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Starting with a diketopiperazine derivative.
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Performing oxidative cyclization to form the spiro core.
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Introducing the benzyloxy group via alkylation of a hydroxyl intermediate.
Optimization Challenges
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Steric hindrance: The spiro structure complicates reagent access to reactive sites.
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Stereochemical control: Ensuring enantiomeric purity requires chiral catalysts or resolution techniques .
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its diketone and ether functionalities:
Nucleophilic Attacks
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Diketone moieties: Susceptible to nucleophilic additions (e.g., Grignard reagents) at the carbonyl carbons, enabling side-chain diversification.
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Benzyloxy group: Cleavable via hydrogenolysis () to yield hydroxyl derivatives, a strategy used in prodrug design .
Cycloadditions and Rearrangements
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The conjugated system participates in [4+2] Diels-Alder reactions, forming polycyclic adducts with potential bioactivity.
| Target | Mechanism | Citation |
|---|---|---|
| Androgen receptor | Allosteric modulation | |
| HDACs | Competitive inhibition | |
| Bacterial transpeptidase | Covalent binding |
Selective Androgen Receptor Modulation
Patent data reveals that spirohydantoins act as selective androgen receptor modulators (SARMs), offering potential in treating muscle wasting and osteoporosis . The benzyloxy group may enhance blood-brain barrier penetration, though toxicity profiles remain uncharacterized.
Research Gaps and Future Directions
Priority Investigations
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Pharmacokinetic profiling: Oral bioavailability, metabolic stability, and half-life studies.
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Toxicology assays: Acute and chronic toxicity evaluations in preclinical models.
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Structural analogs: Synthesis of deoxy and dideoxy derivatives to assess hydroxy group contributions .
Therapeutic Applications
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